1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is a synthetic organic compound characterized by its complex molecular structure. This compound features a urea core substituted with a 4-fluorobenzyl group and a piperidinylmethyl group, which is further substituted with a 2-(methylthio)benzyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide to form 1-(4-fluorobenzyl)piperidine.
Introduction of the Methylthio Group: The next step involves the introduction of the methylthio group. This can be achieved by reacting the piperidine intermediate with 2-(methylthio)benzyl chloride under basic conditions to form 1-(2-(methylthio)benzyl)-4-(4-fluorobenzyl)piperidine.
Urea Formation: The final step involves the formation of the urea derivative. This is typically done by reacting the substituted piperidine with an isocyanate, such as methyl isocyanate, under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced urea derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it might inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)-3-(piperidin-4-yl)methylurea: Lacks the 2-(methylthio)benzyl group, which may affect its biological activity and chemical properties.
1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
Uniqueness
1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorine atom can enhance its metabolic stability and binding affinity to certain targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3OS/c1-28-21-5-3-2-4-19(21)16-26-12-10-18(11-13-26)15-25-22(27)24-14-17-6-8-20(23)9-7-17/h2-9,18H,10-16H2,1H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOESVRVZOVMAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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